molecular formula C19H24F2N2O2 B5974179 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5974179
M. Wt: 350.4 g/mol
InChI Key: COAJJAWWGVFWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one, also known as DI-82, is a novel compound that has gained significant attention in the scientific research community. DI-82 is a spirocyclic compound that contains a diazaspirodecane ring system and two fluoro-substituted benzyl groups. This compound has shown promising results in various scientific studies, making it a potential candidate for further research and development.

Mechanism of Action

The mechanism of action of 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one exerts its biological activities by interacting with specific targets in cells. For example, 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. For example, 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition. In addition, 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its versatility. 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one can be used for various applications, including antitumor, antibacterial, and antifungal studies. In addition, 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has been shown to be stable under physiological conditions, making it a potential candidate for in vivo studies. However, one of the limitations of using 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its complex synthesis process. The synthesis of 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one requires careful optimization of reaction conditions and purification methods, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one. One potential direction is to further investigate its antitumor activity and its potential use in cancer therapy. In addition, the use of 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one as a fluorescent probe for sensing metal ions could be further explored. Furthermore, the development of new drugs based on the structure of 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one could be a promising direction for future research. Finally, the synthesis of new analogs of 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one could be explored to improve its biological activity and reduce its limitations.

Synthesis Methods

7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one can be synthesized using a multistep process. The first step involves the preparation of 2,3-difluorobenzaldehyde, which is then reacted with isobutyryl chloride to obtain the corresponding isobutyryl derivative. The isobutyryl derivative is then reacted with 1,2-diaminocyclohexane to obtain 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one. The synthesis of 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one is a complex process that requires careful optimization of reaction conditions and purification methods.

Scientific Research Applications

7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in various scientific fields. It has been shown to possess antitumor, antibacterial, and antifungal activities. In addition, 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential use as a fluorescent probe for sensing metal ions. 7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

7-[(2,3-difluorophenyl)methyl]-2-(2-methylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2/c1-13(2)17(24)23-10-8-19(12-23)7-4-9-22(18(19)25)11-14-5-3-6-15(20)16(14)21/h3,5-6,13H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAJJAWWGVFWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.